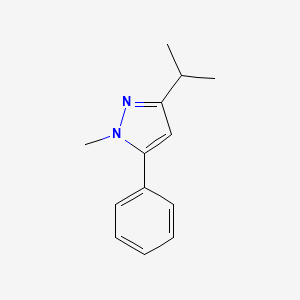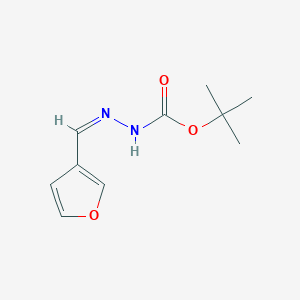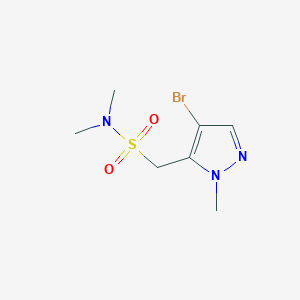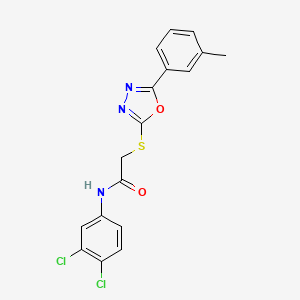
3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms, an isopropyl group at position 3, a methyl group at position 1, and a phenyl group at position 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole can be achieved through various methods. One common approach involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions can yield the desired pyrazole . The reaction typically involves heating the reactants in a suitable solvent such as ethanol or methanol, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent-free reactions and green chemistry approaches are also being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce a wide range of substituted pyrazoles with different functional groups .
Aplicaciones Científicas De Investigación
3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole include:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant and anti-inflammatory properties.
3,5-Diphenylpyrazole: Used in the synthesis of pharmaceuticals and agrochemicals.
1-Phenyl-3-methyl-4-pyrazolone: Exhibits anticonvulsant and analgesic activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
1-methyl-5-phenyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C13H16N2/c1-10(2)12-9-13(15(3)14-12)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Clave InChI |
GANHRPHZIHXAOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C(=C1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B11784774.png)

![(R)-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B11784781.png)



![2-Cyclopropyl-3-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11784804.png)
![5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784823.png)


![(3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B11784844.png)


![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B11784858.png)
